2-Methylimidazo[1,2-A]pyridine
Overview
Description
2-Methylimidazo[1,2-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is known for its significant biological activities and is often studied for its potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system that includes an imidazole ring and a pyridine ring, with a methyl group attached to the second position of the imidazole ring.
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-A]pyridine has been identified as an inhibitor of Mtb pantothenate synthetase (PS) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, Mtb pantothenate synthetase, by binding to the active site of the enzyme . This binding inhibits the enzyme’s activity, thereby disrupting the biosynthesis of pantothenate . The exact molecular interactions between this compound and its target are still under investigation.
Biochemical Pathways
By inhibiting Mtb pantothenate synthetase, this compound disrupts the pantothenate and coenzyme A biosynthesis pathways . These pathways are critical for the survival and virulence of Mycobacterium tuberculosis. The downstream effects of this disruption include impaired fatty acid metabolism and energy production, leading to the death of the bacteria .
Pharmacokinetics
The compound’s antimicrobial activity against staphylococcus aureus suggests that it may have suitable bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of Mtb pantothenate synthetase, leading to the death of Mycobacterium tuberculosis . Additionally, the compound has shown antimicrobial properties against Staphylococcus aureus , indicating a potential broader spectrum of activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst, which leads to the formation of the imidazo[1,2-A]pyridine core. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and an isocyanide react together to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through metal-free direct synthesis methods. These methods are environmentally friendly and involve the use of green chemistry principles. For example, the condensation of 2-aminopyridine with aldehydes under mild conditions without the use of metal catalysts is a preferred approach .
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including halogenation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Halogenation: The compound reacts with halogens such as bromine and iodine to form halogenated derivatives.
Oxidation: Oxidative coupling reactions can be used to introduce additional functional groups into the molecule.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other substituents, such as alkyl or aryl groups.
Major Products Formed: The major products formed from these reactions include halogenated derivatives, oxidized compounds, and substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
2-Methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides: These compounds exhibit significant activity against tuberculosis and are structurally similar to 2-Methylimidazo[1,2-A]pyridine.
3-Bromo-2-Methyl-1H-Imidazo[1,2-A]pyridinium Bromide: This halogenated derivative has antimicrobial properties and is used in similar applications.
Uniqueness: this compound is unique due to its versatile reactivity and wide range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZACBBRLMWHCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239410 | |
Record name | 2-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-37-2 | |
Record name | 2-Methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 2-methylimidazo[1,2-a]pyridine?
A1: this compound is a heterocyclic compound with the molecular formula C8H8N2. It features a fused imidazole and pyridine ring system with a methyl group at the 2-position.
Q2: What are the primary synthetic routes for producing this compound derivatives?
A2: Common synthetic approaches involve the reaction of 2-aminopyridines with various reagents:
- Cyclocondensation with α-haloketones: This method typically employs ethyl 2-chloroacetoacetate [, ] or ethyl 3-bromolevulinate [] to form the imidazo[1,2-a]pyridine core.
- Reaction with 2-alkoxypropenals: These reagents act as synthetic equivalents of methylglyoxal, facilitating the construction of the fused ring system [].
Q3: What are the key structural features of this compound derivatives that influence their antiulcer activity?
A: Studies using substituted 2-methylimidazo[1,2-a]pyridines as antiulcer agents revealed that the “extended” conformation, rather than the "folded" conformation, is crucial for activity []. Specifically, trans isomers mimicking this extended conformation exhibited notable gastric antisecretory activity [].
Q4: How does the substitution at the 3-position of the this compound scaffold affect its antiulcer activity?
A: Research indicates that while 3-position modifications may not significantly impact antisecretory activity, they can influence cytoprotective properties []. For instance, introducing specific substituents like those found in compound 19c (8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine) resulted in promising cytoprotective activity comparable to the known agent SCH-28080 [].
Q5: Can this compound derivatives act as bradykinin B2 receptor antagonists?
A: Yes, specific this compound derivatives have demonstrated potent and selective antagonism of the bradykinin B2 receptor [, , , , ]. These compounds often feature a characteristic 8-[[3-(N-acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy] moiety attached to the core structure [, ].
Q6: Can this compound derivatives inhibit PI3 kinase p110α?
A: Yes, compounds like 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a) exhibit p110α inhibitory activity []. Further structural optimization led to even more potent derivatives with improved selectivity over other PI3K isoforms [].
Q7: What biological activities have been reported for this compound-3-carboxylic acids?
A7: this compound-3-carboxylic acids have been investigated for various pharmacological activities, including:
- Anti-inflammatory activity [, ]
- Analgesic activity [, ]
- Antipyretic activity [, ]
- Ulcerogenic activity [, ]
Q8: What antimicrobial properties have been observed in this compound derivatives?
A8: Several studies have investigated the antimicrobial potential of this compound class:
- Antimycobacterial activity: Some thiazolidine and spirothiazolidine derivatives demonstrated minimal antituberculous activity [].
- General antibacterial activity: Derivatives containing pyridine, thiazole, or pyrazole moieties showed varying degrees of antibacterial activity against specific bacteria [].
- Broad-spectrum antimicrobial activity: Arylhydrazones of 4-[(this compound-3-yl)azo]benzoic acid hydrazide exhibited activity against Escherichia coli, with some showing activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa [].
Q9: Has this compound been investigated in the context of bioluminescence?
A: Interestingly, 3-hydroxy-2-methylimidazo[1,2-a]pyridine, a derivative of this compound, exhibited biological activity with both Oplophorus and Cypridina luciferases, demonstrating its potential as a model luciferin compound [].
Q10: What is the role of the 2,6-dichloro substitution on the benzyl moiety in this compound-based bradykinin B2 antagonists?
A: Molecular modeling studies suggest that the 2,6-dichloro substituents play a critical role in stabilizing the bioactive conformation of these antagonists []. They likely contribute to interactions with hydrophobic pockets within the B2 receptor [].
Q11: What alternative heterocyclic scaffolds have been explored as bioisosteres for the imidazo[1,2-a]pyridine moiety in B2 antagonists?
A: Research aimed at optimizing the core structure of B2 antagonists led to the identification of several bioisosteric heterocycles, including quinoline derivatives [, ]. Notably, compound FR173657, incorporating a quinoline ring, displayed potent B2 receptor antagonism and excellent oral bioavailability [, ].
Q12: Are there any reported 5-hydroxytryptamine receptor 4 (5-HT4) agonists based on the this compound scaffold?
A: Yes, CJ-033,466 (5-amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-α]pyridine-8-carboxamide) represents a potent and selective 5-HT4 receptor partial agonist []. This compound demonstrated superior selectivity compared to other 5-HT4 agonists like cisapride and exhibited promising gastroprokinetic effects in preclinical models [].
Q13: Can modifications to the this compound core structure influence its interaction with proton pump inhibitors?
A: Research suggests that incorporating glucopyranosyl moieties onto the 2-methylimidazo[1,2-α]pyridine scaffold can result in potent, reversible proton pump inhibitors []. This modification potentially offers a safer alternative to irreversible inhibitors by avoiding the formation of covalent bonds with the H+/K+-ATPase enzyme [].
Q14: What are the potential applications of this compound derivatives in cardiovascular diseases?
A: While specific applications are still under investigation, a recent patent application suggests the potential use of novel 6-hydrogen-substituted this compound-3-carboxamides for treating and/or preventing cardiovascular diseases []. This application highlights the ongoing interest in exploring this compound class for various therapeutic purposes.
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